molecular formula C15H23N3 B10883206 1-Phenyl-4-(4-piperidyl)piperazine

1-Phenyl-4-(4-piperidyl)piperazine

Cat. No.: B10883206
M. Wt: 245.36 g/mol
InChI Key: QTWLPFDOOHNQOX-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-piperidyl)piperazine is a chemical compound that features a phenyl group attached to a piperazine ring, which is further substituted with a piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-4-(4-piperidyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with 4-piperidone under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the alkylation of 1-phenylpiperazine with 4-chloropiperidine in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(4-piperidyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as this compound hydrides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-4-(4-piperidyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(4-piperidyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Phenyl-4-(4-piperidyl)piperazine can be compared with other similar compounds, such as:

    1-Phenylpiperazine: Lacks the piperidyl substitution, leading to different chemical and biological properties.

    4-Phenylpiperidine: Features a phenyl group attached to a piperidine ring, differing in structure and reactivity.

    1-Benzylpiperazine: Contains a benzyl group instead of a phenyl group, affecting its pharmacological profile.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

1-phenyl-4-piperidin-4-ylpiperazine

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-5,15-16H,6-13H2

InChI Key

QTWLPFDOOHNQOX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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